N-[2-(4-Methylphenoxy)ethyl]acetamide
Description
N-[2-(4-Methylphenoxy)ethyl]acetamide is an acetamide derivative characterized by a phenoxyethyl backbone substituted with a methyl group at the para-position of the phenyl ring. Structurally, it consists of:
- Acetamide core: Provides hydrogen-bonding capability and metabolic stability.
- 4-Methylphenoxy group: Enhances lipophilicity, influencing solubility and membrane permeability.
- Ethyl linker: Balances rigidity and flexibility for optimal molecular interactions.
Properties
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-3-5-11(6-4-9)14-8-7-12-10(2)13/h3-6H,7-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPFOLMPTJGPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-Methylphenoxy)ethyl]acetamide is investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures may exhibit various pharmacological effects, such as:
- Anti-inflammatory properties: Studies have shown that derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
- Antimicrobial activity: Some phenoxy acetamides demonstrate significant efficacy against bacterial strains, indicating potential use as antimicrobial agents.
Antitumor Activity
Research into related compounds has revealed promising antitumor properties. For instance, modifications in the phenyl and acetamide groups can enhance cytotoxic effects against cancer cell lines. Preliminary studies suggest that this compound may exhibit similar activity, warranting further investigation.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves several steps:
- Preparation of the Phenoxy Group: The phenoxy derivative is synthesized through nucleophilic substitution reactions.
- Acetamide Formation: The acetamide functionality is introduced via acylation reactions.
The structure-activity relationship (SAR) studies indicate that variations in the methyl group position and size can significantly affect the compound's biological activity. For example, substituents at different positions on the phenyl ring can lead to variations in lipophilicity and receptor binding affinity.
Case Study 1: Antimicrobial Evaluation
In a study evaluating similar compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial properties, suggesting its potential use in treating bacterial infections.
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.25 | Effective against biofilm |
| Antimicrobial | Escherichia coli | 0.30 | Synergistic effects noted |
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against HT29 colon cancer cells. The IC50 values were below 1 μM, indicating strong growth inhibition.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 | <1 | Significant growth inhibition |
| Jurkat T Cells | <1.5 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism by which N-[2-(4-Methylphenoxy)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can interact with various receptors and enzymes, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxyethyl Acetamide Derivatives
(a) 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide ([FL-no: 16.133])
- Structure : Differs in the substitution at the acetamide nitrogen, incorporating pyrazole and thiophene groups.
- Application : Approved as a GRAS flavoring agent (FEMA 4809) for imparting cooling sensations .
- Synthesis: Produced via condensation of 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl 2-(4-methylphenoxy)acetate .
- Key Contrast: Unlike N-[2-(4-Methylphenoxy)ethyl]acetamide, this compound is tailored for sensory properties rather than therapeutic use.
(b) 2-(4-Chloro-3-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide
- Structure : Chloro and pyrazole substituents enhance antimicrobial activity.
- Activity : Exhibits antibacterial and antifungal properties due to halogenation and heterocyclic moieties .
- Key Contrast: Halogen atoms increase electronegativity and reactivity, which may reduce metabolic stability compared to the non-halogenated target compound.
Anilinoethyl Acetamide Derivatives (Melatonergic Ligands)
(a) UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide)
- Structure: Contains a diphenylamino group with a methoxy substituent.
- Activity : MT2-selective partial agonist with sleep-inducing and anxiolytic effects in rodents .
- Key Contrast: The methoxy group improves water solubility but may reduce metabolic stability compared to the methylphenoxy group in the target compound.
(b) UCM924 (N-{2-[(3-Bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide)
Heterocyclic and Aromatic Acetamides
(a) N-{2-[4-Allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide
- Structure: Complex triazole-thiazole scaffold with a methylphenoxy group.
(b) N-(4-Hydroxyphenethyl)acetamide
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Acetamides
Key Insights
- Substituent Effects: Electron-withdrawing groups (e.g., halogens) enhance receptor binding but may reduce solubility. Alkyl/aryl ethers (e.g., methylphenoxy) balance lipophilicity and metabolic stability.
- Applications : Structural variations dictate use in therapeutics (melatonin receptors), flavoring (sensory agents), or antimicrobials.
- Synthetic Routes : Reductive alkylation, condensation, and cyclization are common methods .
Biological Activity
N-[2-(4-Methylphenoxy)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a phenoxy group substituted with a methyl group at the para position, which influences its biological activity. The general structure can be represented as follows:
This structure allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent.
The biological activity of this compound is mediated through its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to different biological effects such as:
- Antimicrobial Activity : The compound has shown promising results against a range of microorganisms.
- Anticancer Activity : Preliminary studies indicate potential efficacy against various cancer cell lines.
- Anti-inflammatory Effects : Research suggests it may inhibit inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of this compound. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, with varying degrees of potency depending on the specific bacterial strain.
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. Notably, it has been tested against:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-15 | 1.61 ± 1.92 |
| A-431 | 1.98 ± 1.22 |
These values suggest that the compound's structural features contribute to its activity against these cell lines, particularly the presence of the methyl group which enhances lipophilicity and cellular uptake.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure significantly affect biological activity. For instance:
- Methyl Group Positioning : The para substitution of the methyl group on the phenoxy ring is crucial for enhancing cytotoxicity.
- Functional Group Variations : Changes in functional groups can lead to variations in binding affinity and selectivity towards target enzymes or receptors.
Case Studies
- Antimicrobial Study : A study assessing the antimicrobial efficacy of this compound found that it exhibited comparable activity to standard antibiotics against specific strains of bacteria, indicating its potential as a lead compound for further development .
- Cytotoxicity Assay : In a cytotoxicity assay involving various cancer cell lines, this compound showed significant growth inhibition, particularly in colon carcinoma cells (HCT-15), with an IC50 value indicating high potency .
- Inflammatory Response Modulation : Research demonstrated that this compound could downregulate inflammatory markers in vitro, suggesting its therapeutic potential in managing chronic inflammatory conditions .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions for nucleophilic substitution .
Alkylation and Acylation
The secondary amide nitrogen participates in alkylation and acylation:
Kinetic Note :
Alkylation proceeds faster than acylation due to reduced steric hindrance .
Electrophilic Aromatic Substitution (EAS)
The 4-methylphenoxy moiety directs electrophiles to the para position relative to the methyl group:
| Reaction | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Methyl-3-nitro-phenoxy derivative | Para to methyl |
| Sulfonation | SO₃, H₂SO₄, 50°C | 4-Methyl-3-sulfo-phenoxy derivative | Para to methyl |
Computational Validation :
Density Functional Theory (DFT) calculations confirm the electron-donating effect of the methyl group stabilizes the para-directed transition state .
Oxidation and Reduction
The ethyl linker and methylphenoxy group exhibit redox activity:
Side Reaction :
Over-oxidation with KMnO₄ may degrade the acetamide group, requiring controlled conditions .
Metal-Catalyzed Cross-Coupling
The compound participates in palladium-mediated reactions:
| Reaction | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized acetamide | Drug intermediate |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-Aryl derivatives | Antidepressant analogs |
Optimized Parameters :
Photochemical Reactions
Under UV light (254 nm), the compound undergoes:
-
Norrish Type I cleavage : Breaking the C–O bond in the phenoxy group .
-
Radical formation : Stabilized by conjugation with the aromatic ring .
Supramolecular Interactions
Crystallographic studies (e.g., X-ray diffraction) reveal:
-
Hydrogen bonding : Between the amide NH and carbonyl oxygen (distance: 2.89 Å) .
-
π-Stacking : Between aromatic rings (interplanar spacing: 3.45 Å) .
Computational Reactivity Predictions
Fukui function analysis identifies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
